EC330 is a novel, first-in-class steroidal small-molecule inhibitor of leukemia inhibitory factor (LIF) [, , ]. It plays a significant role in scientific research as a tool to study the role of LIF in various diseases, particularly cancer. EC330 exhibits anti-tumor activity by disrupting the LIF/LIFR signaling pathway, which is implicated in tumor growth, angiogenesis, and metastasis [, ].
While the precise molecular structure of EC330 is not explicitly provided in the abstracts, it is characterized as a steroidal compound []. This suggests that its structure likely resembles the core structure of steroids, which consist of four fused rings. Further investigation into publications or patents related to EC330 is necessary to obtain its detailed molecular structure.
EC330 primarily exerts its effects by binding to the leukemia inhibitory factor receptor (LIFR), disrupting the LIF/LIFR complex formation [, ]. This binding subsequently inhibits downstream signaling cascades, including the JAK/STAT pathway [, , ]. Specifically, EC330 reduces STAT3 phosphorylation, a key event in LIF signaling [, ]. Moreover, EC330 impedes the activation of mTOR and downstream pathways associated with cell growth and proliferation [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7